NS004: A Technical Guide to a Large-Conductance Ca2+-Activated K+ (BK) Channel Opener
NS004: A Technical Guide to a Large-Conductance Ca2+-Activated K+ (BK) Channel Opener
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of NS004, a synthetic benzimidazolone derivative that functions as a potent opener of large-conductance Ca2+-activated potassium (BK) channels. BK channels, expressed in a wide variety of tissues, play a critical role in regulating neuronal excitability, smooth muscle tone, and neurotransmitter release. Their modulation presents a significant therapeutic potential for a range of disorders, including epilepsy, bladder instability, and ischemic stroke. NS004 has been instrumental as a pharmacological tool to investigate the physiological and pathophysiological roles of BK channels. This document details the mechanism of action of NS004, its effects on BK channel kinetics, and provides structured data from key electrophysiological studies. Furthermore, it outlines detailed experimental protocols for researchers seeking to utilize NS004 in their investigations and visualizes key concepts through signaling pathway and workflow diagrams.
Introduction to NS004 and BK Channels
NS004, with the chemical name 5-trifluoromethyl-1-(5-chloro-2-hydroxyphenyl)-1,3-dihydro-2H-benzimidazol-2-one, is a small molecule that enhances the activity of BK channels.[1] These channels are unique in that they are dually activated by intracellular calcium (Ca2+) and membrane depolarization.[2] Upon activation, they conduct a large outward potassium (K+) current, which leads to membrane hyperpolarization and a subsequent reduction in cellular excitability. This function positions BK channels as a crucial negative feedback mechanism in various physiological processes.[3]
Chemical Structure:
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Chemical Formula: C14H8ClF3N2O2
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Molecular Weight: 328.68 g/mol
Mechanism of Action
NS004 potentiates BK channel activity by altering its gating properties, making it more likely to open at a given membrane potential and intracellular Ca2+ concentration. The primary mechanisms of action include:
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Increased Mean Open Time: NS004 significantly prolongs the duration for which individual BK channels remain in the open, conductive state.[4]
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Decreased Interburst Interval: The compound reduces the time between bursts of channel openings, leading to a higher overall channel activity.
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Enhanced Voltage and Calcium Sensitivity: NS004 effectively shifts the voltage-dependence of BK channel activation to more negative potentials. This means that less depolarization is required to open the channel. Similarly, it increases the apparent affinity of the channel for intracellular Ca2+, allowing for activation at lower calcium concentrations.[4]
Quantitative Data on NS004 Activity
The following tables summarize the quantitative effects of NS004 on BK channel activity as reported in key studies.
Table 1: Effect of NS004 on Whole-Cell BK Currents in Porcine Coronary Arterial Cells
| Holding Potential | NS004 Concentration | Effect on K+ Current (IK) | Reference |
| 0 mV | Concentration-dependent | Augmentation | [1] |
| -60 mV | 0.5 - 10 µM | Moderate Inhibition | [1] |
| -60 mV | 50 µM | Robust Stimulation (at highly depolarized potentials) | [1] |
Signaling Pathway
NS004, by opening BK channels, influences cellular excitability through a well-defined signaling pathway. The following diagram illustrates the role of BK channels as a negative feedback regulator of neuronal excitability, a process that is enhanced by NS004.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving NS004.
Whole-Cell Patch-Clamp Recording of BK Channels in GH3 Cells
This protocol is designed to measure the effect of NS004 on whole-cell BK currents in rat pituitary tumor cells (GH3), a common model for studying these channels.
5.1.1. Cell Culture
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Cell Line: GH3 cells.
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Culture Medium: Ham's F10 medium supplemented with 15% horse serum, 2.5% fetal bovine serum, and 1% penicillin-streptomycin.
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Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
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Plating: Cells are plated on glass coverslips 24-48 hours before recording.
5.1.2. Electrophysiological Recording
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Amplifier: Standard patch-clamp amplifier.
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Pipettes: Borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with intracellular solution.
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Intracellular Solution (in mM): 140 KCl, 2 MgCl2, 1 CaCl2, 11 EGTA, 10 HEPES, 2 ATP-Mg. pH adjusted to 7.2 with KOH.
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Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
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Voltage Protocol:
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Holding Potential: -80 mV.
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Test Pulses: Depolarizing steps from -60 mV to +80 mV in 10 mV increments for 200 ms.
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NS004 Application: NS004 is dissolved in DMSO to create a stock solution and then diluted to the final concentration in the extracellular solution. The solution is applied to the cells via a perfusion system.
Single-Channel Recording of Rat Brain BK Channels in Planar Lipid Bilayers
This protocol describes the reconstitution of BK channels from rat brain into an artificial lipid bilayer for single-channel recordings.
5.2.1. Vesicle Preparation
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Tissue: Whole rat brain.
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Homogenization: Homogenize brain tissue in a sucrose buffer (e.g., 0.32 M sucrose, 5 mM HEPES, pH 7.4) with protease inhibitors.
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Centrifugation: Perform differential centrifugation to isolate a crude membrane fraction.
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Vesicle Formation: Resuspend the membrane pellet in a high-salt buffer to form vesicles containing BK channels.
5.2.2. Planar Lipid Bilayer Formation and Recording
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Bilayer Chamber: A two-compartment chamber separated by a thin partition with a small aperture (100-250 µm).
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Lipid Solution: A 1:1 mixture of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (POPE) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) dissolved in n-decane.
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Bilayer Formation: A lipid monolayer is painted across the aperture to form a stable bilayer.
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Vesicle Fusion: Brain membrane vesicles are added to one compartment (cis side), and fusion with the bilayer is induced by adding a hyperosmotic solution.
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Recording Solutions:
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Cis (intracellular) Solution (in mM): 150 KCl, 10 HEPES, desired free Ca2+ concentration (buffered with EGTA). pH 7.2.
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Trans (extracellular) Solution (in mM): 150 KCl, 10 HEPES. pH 7.2.
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Recording: Single-channel currents are recorded using a high-gain, low-noise amplifier.
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NS004 Application: NS004 is added to the cis compartment to the desired final concentration.
Conclusion
NS004 is a valuable pharmacological tool for the study of BK channels. Its ability to potentiate channel activity by increasing mean open time and enhancing voltage and calcium sensitivity has provided significant insights into the physiological roles of these channels. The experimental protocols and data presented in this guide offer a foundation for researchers and drug development professionals to effectively utilize NS004 in their investigations of BK channel function and to explore the therapeutic potential of BK channel openers. Further research to elucidate the precise binding site of NS004 and to develop analogues with improved selectivity and pharmacokinetic properties is warranted.
References
- 1. Differential effects of the BKCa channel openers NS004 and NS1608 in porcine coronary arterial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Large conductance Ca2+-activated K+ (BK) channel: activation by Ca2+ and voltage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BK channel activators and their therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
